Erk5-IN-2

Beschreibung

BenchChem offers high-quality Erk5-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erk5-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.

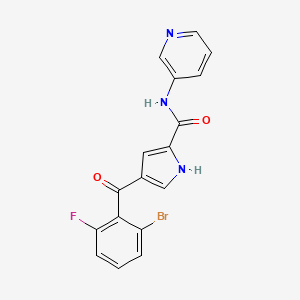

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-bromo-6-fluorobenzoyl)-N-pyridin-3-yl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrFN3O2/c18-12-4-1-5-13(19)15(12)16(23)10-7-14(21-8-10)17(24)22-11-3-2-6-20-9-11/h1-9,21H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKCERYALDNMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)C2=CNC(=C2)C(=O)NC3=CN=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Erk5-IN-2 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as big mitogen-activated protein kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family. Activated by its upstream kinase MEK5 in response to a variety of stimuli, including growth factors and cellular stress, ERK5 plays a crucial role in regulating fundamental cellular processes such as proliferation, survival, apoptosis, and angiogenesis.[1][2][3][4][5] Upon activation, ERK5 translocates to the nucleus where it modulates gene expression through two distinct mechanisms: direct phosphorylation of transcription factors and utilization of its unique C-terminal transcriptional activation domain (TAD).[1][3][6][7]

Erk5-IN-2 is a potent, selective, and orally active inhibitor of ERK5. This technical guide provides an in-depth overview of the downstream signaling pathways affected by Erk5-IN-2, with a focus on its mechanism of action, effects on key cellular processes, and relevant experimental protocols. While specific downstream signaling data for Erk5-IN-2 is emerging, this guide also incorporates findings from studies using other well-characterized selective ERK5 inhibitors, such as XMD8-92 and JWG-071, to provide a comprehensive understanding of the therapeutic potential of targeting the ERK5 pathway.

Erk5-IN-2: Quantitative Data

Erk5-IN-2 demonstrates sub-micromolar potency in inhibiting ERK5 kinase activity. The following table summarizes the available quantitative data for this inhibitor.

| Inhibitor | Target | IC50 | Reference |

| Erk5-IN-2 | ERK5 | 0.82 µM | --INVALID-LINK-- |

| Erk5-IN-2 | ERK5 MEF2D | 3 µM | --INVALID-LINK-- |

Core Downstream Signaling Pathways Modulated by Erk5 Inhibition

Inhibition of ERK5 by compounds such as Erk5-IN-2 disrupts its ability to phosphorylate and activate downstream targets, leading to significant alterations in cellular function. The primary downstream pathways affected include those regulating apoptosis, cell cycle progression, and angiogenesis.

Apoptosis Regulation

A key consequence of ERK5 inhibition is the sensitization of cancer cells to apoptosis, particularly extrinsic apoptosis initiated by death receptor ligands like TRAIL.[8][9][10]

-

Stabilization of TP53INP2 and Enhanced Caspase-8 Activation: Mechanistic studies have revealed that ERK5 phosphorylates and promotes the proteasomal degradation of Tumor Protein 53-Induced Nuclear Protein 2 (TP53INP2).[8][9] TP53INP2 is a crucial scaffold protein that facilitates the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. Inhibition of ERK5 leads to the stabilization of TP53INP2, enhancing the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8 and downstream effector caspases, ultimately leading to apoptosis.[8][9]

-

Induction of Apoptosis in Hematological Malignancies: In acute myeloid leukemia (AML) cells, pharmacological inhibition of ERK5 has been shown to suppress proliferation and induce apoptosis.[11]

Cell Cycle Control

ERK5 is a positive regulator of cell cycle progression.[3][5] Its inhibition can therefore lead to cell cycle arrest.

-

Regulation of G1/S Transition: ERK5 promotes the G1/S phase transition by increasing the expression of Cyclin D1 and suppressing the cyclin-dependent kinase inhibitor p21.[3][5] Inhibition of ERK5 can reverse these effects, leading to an accumulation of cells in the G1 phase.

Angiogenesis

The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis. The ERK5 signaling pathway has been identified as a significant player in this process.

-

Inhibition of Tumor Angiogenesis: In vivo studies using xenograft models have demonstrated that ERK5 inhibition can suppress tumor growth by inhibiting angiogenesis.[12][13] Erk5-IN-2, in particular, has been shown to suppress basic fibroblast growth factor (bFGF)-driven Matrigel plug angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Erk5-IN-2's effects on downstream signaling pathways.

Western Blot Analysis of Downstream Target Phosphorylation

This protocol is designed to assess the effect of Erk5-IN-2 on the phosphorylation status of downstream targets such as MEF2C or the activation of key signaling proteins like caspase-8.

Materials:

-

Cell line of interest (e.g., HCT116, Kasumi-1)

-

Erk5-IN-2 (or other selective ERK5 inhibitor)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MEF2C, anti-MEF2C, anti-cleaved caspase-8, anti-caspase-8, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Erk5-IN-2 or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[14][15][16][17][18]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cell line of interest

-

Erk5-IN-2

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of Erk5-IN-2 or vehicle control for the desired duration (e.g., 48 or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell line of interest

-

Erk5-IN-2

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Erk5-IN-2 or vehicle control as described for the viability assay.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This in vivo assay assesses the effect of Erk5-IN-2 on the formation of new blood vessels.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Matrigel (growth factor-reduced)

-

Basic fibroblast growth factor (bFGF) or Vascular Endothelial Growth Factor (VEGF)

-

Erk5-IN-2

-

Hemoglobin assay kit

Procedure:

-

Matrigel Preparation: Thaw Matrigel on ice and mix with bFGF or VEGF and either Erk5-IN-2 or vehicle control.

-

Injection: Inject the Matrigel mixture subcutaneously into the flanks of the mice.

-

Treatment: Administer Erk5-IN-2 or vehicle control to the mice systemically (e.g., by oral gavage) for a defined period (e.g., 7-10 days).

-

Plug Excision: After the treatment period, euthanize the mice and excise the Matrigel plugs.

-

Angiogenesis Quantification:

Mandatory Visualizations

Erk5 Signaling Pathway and Point of Inhibition by Erk5-IN-2

Caption: The Erk5 signaling cascade and the inhibitory action of Erk5-IN-2.

General Experimental Workflow for Assessing Erk5-IN-2 Activity

Caption: A generalized workflow for the preclinical evaluation of Erk5-IN-2.

Conclusion

Erk5-IN-2 is a valuable tool for investigating the complex roles of the ERK5 signaling pathway in health and disease. By selectively inhibiting ERK5 kinase activity, this compound triggers a cascade of downstream effects, most notably the induction of apoptosis, inhibition of cell cycle progression, and suppression of angiogenesis. These actions underscore the potential of targeting the ERK5 pathway as a therapeutic strategy in oncology and other diseases characterized by aberrant cell proliferation and survival. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the downstream consequences of ERK5 inhibition and to evaluate the therapeutic efficacy of compounds like Erk5-IN-2. Further research is warranted to fully elucidate the specific downstream signaling signature of Erk5-IN-2 in various cellular contexts and to translate these preclinical findings into clinical applications.

References

- 1. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 6. Regulation of c-Fos and Fra-1 by the MEK5-ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ERK5 is targeted to myocyte enhancer factor 2A (MEF2A) through a MAPK docking motif - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. MAP kinase ERK5 modulates cancer cell sensitivity to extrinsic apoptosis induced by death-receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ddd.uab.cat [ddd.uab.cat]

- 12. Natural Angiogenesis Inhibitor Signals through Erk5 Activation of Peroxisome Proliferator-activated Receptor γ (PPARγ) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. bio-rad.com [bio-rad.com]

- 17. docs.abcam.com [docs.abcam.com]

- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 19. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Angiogenesis Assays | Life Science Research | Merck [merckmillipore.com]

- 22. Evaluation of Angiogenesis Assays [mdpi.com]

Technical Whitepaper: The Role of ERK5 Inhibition in Cancer Cell Proliferation

Disclaimer: This document provides a comprehensive overview of the role of Extracellular signal-regulated kinase 5 (ERK5) inhibition in cancer cell proliferation. The specific compound "Erk5-IN-2" was not found in the currently available scientific literature. Therefore, this guide focuses on well-characterized, exemplary ERK5 inhibitors to elucidate the broader mechanisms and therapeutic potential of targeting the ERK5 signaling pathway in oncology.

Introduction to ERK5 Signaling in Cancer

Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family.[1][2] Unlike other MAPKs, ERK5 possesses a unique C-terminal tail containing a transcriptional activation domain, allowing it to directly regulate gene expression.[3] The ERK5 signaling cascade is initiated by various extracellular stimuli, including growth factors and stress signals, which activate the upstream kinase MEK5 (MAPK Kinase 5).[4][5][6] Activated MEK5 then phosphorylates and activates ERK5, leading to its translocation to the nucleus.[4][5]

In the nucleus, ERK5 modulates the activity of several transcription factors, such as myocyte enhancer factor 2 (MEF2), c-Myc, and NF-κB, to promote the expression of genes involved in cell proliferation, survival, and angiogenesis.[3][6][7] The MEK5/ERK5 pathway is frequently dysregulated in various cancers, including breast, prostate, and lung cancer, and its overactivity often correlates with poor prognosis and therapeutic resistance.[8][9][10] Consequently, the pharmacological inhibition of ERK5 has emerged as a promising therapeutic strategy to impede cancer cell proliferation.[5][6]

Mechanism of Action of ERK5 Inhibitors in Cancer Cell Proliferation

ERK5 inhibitors are small molecules designed to block the kinase activity of ERK5, thereby preventing the downstream signaling events that drive cancer cell proliferation. The primary mechanisms through which these inhibitors exert their anti-proliferative effects include:

-

Cell Cycle Arrest: ERK5 plays a crucial role in regulating the progression of the cell cycle, particularly the G1/S and G2/M transitions.[6][7] It promotes the expression of key cell cycle regulators like cyclin D1 and suppresses cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[6][7] Inhibition of ERK5 leads to the stabilization of these CDK inhibitors, causing cells to arrest in the G1 or G2/M phase and thus halting proliferation.[6][7]

-

Induction of Apoptosis: ERK5 signaling promotes cell survival by inhibiting pro-apoptotic proteins and activating survival pathways.[7] Pharmacological inhibition of ERK5 has been shown to induce apoptosis in cancer cells.[4] This can occur through various mechanisms, including the activation of the endoplasmic reticulum (ER) stress response and the unfolded protein response (UPR).[4]

-

Sensitization to Other Therapies: The MEK5/ERK5 pathway has been identified as a key mechanism of resistance to other targeted therapies, such as those targeting the RAF-MEK1/2-ERK1/2 pathway.[11] Inhibition of ERK5 can re-sensitize cancer cells to these therapies, suggesting a synergistic effect in combination treatments.[12] For instance, in triple-negative breast cancer (TNBC) cells, dual inhibition of the PI3K/Akt and MEK5/ERK5 pathways has shown synergistic effects in reducing cell viability.[13]

Quantitative Data on ERK5 Inhibitor Activity

The anti-proliferative effects of ERK5 inhibitors have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these inhibitors.

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| XMD8-92 | MDA-MB-231 | Triple-Negative Breast Cancer | 31.3 | [13] |

| BT-549 | Triple-Negative Breast Cancer | 44 | [13] | |

| Ipatasertib (Akt inhibitor) | MDA-MB-231 | Triple-Negative Breast Cancer | 10.4 | [13] |

| BT-549 | Triple-Negative Breast Cancer | 8.1 | [13] | |

| MDA-MB-468 | Triple-Negative Breast Cancer | 5.4 | [13] | |

| AX-15836 | Not specified | Not specified | 0.008 | [14] |

| Erk5-IN-1 (XMD17-109) | Not specified | Not specified | 0.162 | [14] |

| SKLB-D18 | MDA-MB-231 (ERK1/2/5 knockdown) | Triple-Negative Breast Cancer | 14.81 | [12] |

| MDA-MB-468 (ERK1/2/5 knockdown) | Triple-Negative Breast Cancer | 19.84 | [12] |

Signaling Pathways and Experimental Workflows

The MEK5/ERK5 Signaling Pathway

The following diagram illustrates the canonical MEK5/ERK5 signaling cascade and its role in promoting cancer cell proliferation.

Caption: The MEK5/ERK5 signaling pathway and its role in cancer cell proliferation.

Experimental Workflow: Cell Viability Assay

This diagram outlines a typical experimental workflow to assess the effect of an ERK5 inhibitor on cancer cell viability.

Caption: A generalized workflow for assessing cell viability after treatment with an ERK5 inhibitor.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

ERK5 inhibitor stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the ERK5 inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the levels of specific proteins, such as ERK5, phospho-ERK5, and cell cycle regulators.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Running buffer and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ERK5, anti-phospho-ERK5, anti-p21, anti-cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.

Conclusion

The MEK5/ERK5 signaling pathway is a critical regulator of cancer cell proliferation and survival. The development of specific ERK5 inhibitors represents a promising avenue for cancer therapy. These inhibitors effectively halt the cell cycle, induce apoptosis, and can potentially overcome resistance to other targeted agents. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting ERK5 in various cancer contexts. Future research will likely focus on the development of more potent and selective ERK5 inhibitors and their evaluation in preclinical and clinical settings, both as monotherapies and in combination with other anti-cancer drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. embopress.org [embopress.org]

- 3. mdpi.com [mdpi.com]

- 4. ERK5 Inhibition Induces Autophagy-Mediated Cancer Cell Death by Activating ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERK5 and Cell Proliferation: Nuclear Localization Is What Matters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | ERK5 and Cell Proliferation: Nuclear Localization Is What Matters [frontiersin.org]

- 7. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

- 9. rupress.org [rupress.org]

- 10. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 12. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological inhibition of the MEK5/ERK5 and PI3K/Akt signaling pathways synergistically reduces viability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

Erk5-IN-2: A Technical Guide to its Anti-Angiogenic Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. The MEK5/ERK5 pathway is integral to various cellular processes, including proliferation, survival, and differentiation. Notably, this pathway plays a significant role in both physiological and pathological angiogenesis, the formation of new blood vessels. Dysregulation of the ERK5 pathway has been implicated in tumor-associated angiogenesis, making it an attractive target for anti-cancer therapies. This technical guide provides an in-depth overview of the selective ERK5 inhibitor, Erk5-IN-2, and its effects on angiogenesis, intended for researchers, scientists, and professionals in drug development.

Introduction to Erk5-IN-2

Erk5-IN-2 is a selective, orally active, sub-micromolar inhibitor of ERK5. It demonstrates inhibitory activity against both the ERK5 kinase and the ERK5-mediated phosphorylation of its downstream target, MEF2D.[1][2][3][4] Unlike some first-generation ERK5 inhibitors, such as XMD8-92, Erk5-IN-2 does not exhibit off-target activity on bromodomain-containing proteins (BRDs), making it a more specific tool for studying the biological functions of ERK5 kinase activity.[3][4]

Quantitative Data on Erk5-IN-2 Activity

The following table summarizes the available quantitative data for Erk5-IN-2.

| Parameter | Value | Assay Type | Reference |

| IC50 for ERK5 | 0.82 µM | Biochemical kinase assay | [1][2][3][4] |

| IC50 for ERK5 MEF2D | 3 µM | Cell-based reporter assay | [1][2][3][4] |

| In Vivo Angiogenesis | Suppression of bFGF-driven angiogenesis | Matrigel plug assay in mice | [3][4] |

The ERK5 Signaling Pathway in Angiogenesis

The MEK5/ERK5 signaling pathway is activated by various stimuli, including growth factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), as well as mechanical forces such as fluid shear stress.[5][6] Upon activation by its upstream kinase MEK5, ERK5 translocates to the nucleus where it phosphorylates and activates several transcription factors, including the Myocyte Enhancer Factor-2 (MEF2) family.[7] These transcription factors, in turn, regulate the expression of genes involved in endothelial cell proliferation, migration, and survival, all critical processes for angiogenesis.

Caption: The MEK5/ERK5 signaling pathway in angiogenesis and the inhibitory action of Erk5-IN-2.

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-angiogenic effects of Erk5-IN-2 are provided below. These are representative protocols and may require optimization for specific cell types and experimental conditions.

In Vivo Matrigel Plug Angiogenesis Assay

This assay evaluates the effect of Erk5-IN-2 on the formation of new blood vessels in vivo.

Workflow:

Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.

Methodology:

-

Preparation of Matrigel Mixture: Thaw growth factor-reduced Matrigel on ice. Prepare a mixture containing Matrigel (e.g., 400 µL), a pro-angiogenic factor such as bFGF (e.g., 150 ng/mL), and either vehicle (e.g., DMSO) or Erk5-IN-2 at the desired concentration (e.g., 1-10 µM). Keep the mixture on ice to prevent premature solidification.

-

Animal Model: Use immunocompromised mice (e.g., C57BL/6 or nude mice). Anesthetize the mice according to approved institutional protocols.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse using a pre-chilled syringe and needle.

-

Treatment: If systemic administration is desired in addition to local delivery in the plug, Erk5-IN-2 can be administered orally (p.o.) at a dose of 100 mg/kg daily.

-

Plug Excision: After a defined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

-

Analysis:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent to quantify blood vessel formation.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an antibody against the endothelial cell marker CD31 to visualize blood vessels. Quantify vessel density using image analysis software.

-

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

Methodology:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) at a density of 1.5 x 104 cells per well in endothelial cell growth medium.

-

Treatment: Add Erk5-IN-2 at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control to the wells.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Imaging and Quantification: Capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Endothelial Cell Migration (Wound Healing) Assay

This assay measures the ability of endothelial cells to migrate and close a "wound" in a confluent monolayer.

Methodology:

-

Cell Seeding: Seed endothelial cells in a 6-well plate and grow to full confluency.

-

Wound Creation: Create a linear scratch in the cell monolayer using a sterile pipette tip.

-

Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of Erk5-IN-2 (e.g., 0.1, 1, 10 µM) or vehicle control.

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

-

Quantification: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.

Western Blot Analysis

This technique is used to assess the effect of Erk5-IN-2 on the phosphorylation of ERK5 and the expression of key angiogenic proteins.

Methodology:

-

Cell Lysis: Treat endothelial cells with a pro-angiogenic stimulus (e.g., VEGF) in the presence or absence of Erk5-IN-2 for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-ERK5 (Thr218/Tyr220), total ERK5, and other relevant angiogenic markers (e.g., VEGFR2, eNOS).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).

Logical Relationship of Erk5-IN-2's Anti-Angiogenic Effect

The following diagram illustrates the logical flow of how Erk5-IN-2 exerts its anti-angiogenic effects.

Caption: Logical pathway of Erk5-IN-2's anti-angiogenic mechanism of action.

Conclusion

Erk5-IN-2 is a valuable research tool for elucidating the role of ERK5 kinase activity in angiogenesis. Its selectivity and oral bioavailability make it a promising candidate for further investigation as a potential therapeutic agent in diseases characterized by pathological angiogenesis, such as cancer. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the anti-angiogenic properties of Erk5-IN-2 and other ERK5 inhibitors. Further studies are warranted to fully characterize its efficacy and mechanism of action in various preclinical models of disease.

References

- 1. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Abnormal shear stress induces ferroptosis in endothelial cells via KLF6 downregulation [elifesciences.org]

- 4. mdpi.com [mdpi.com]

- 5. ERK5 signalling rescues intestinal epithelial turnover and tumour cell proliferation upon ERK1/2 abrogation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Erk5 Activation Elicits a Vasoprotective Endothelial Phenotype via Induction of Krüppel-like Factor 4 (KLF4) - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Selectivity of Erk5-IN-2: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the selectivity profile of Erk5-IN-2, a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5). Designed for researchers, scientists, and drug development professionals, this document details the inhibitor's activity against a panel of kinases, outlines the experimental methodologies used for its characterization, and visualizes the critical ERK5 signaling pathway.

Executive Summary

Erk5-IN-2, also identified in the literature as Compound 46, is a sub-micromolar inhibitor of ERK5, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. Understanding its selectivity is crucial for its application as a chemical probe in basic research and for its potential therapeutic development. This guide consolidates the available quantitative data, provides detailed experimental protocols for key assays, and offers visual representations of the underlying biological and experimental frameworks to facilitate a deeper understanding of this important research tool.

Quantitative Selectivity Profile of Erk5-IN-2

The selectivity of Erk5-IN-2 has been primarily characterized through biochemical assays against its target kinase, ERK5, and a limited number of other kinases, as well as a broader, less quantitative screen against a larger kinase panel.

Table 1: In Vitro Inhibitory Activity of Erk5-IN-2

| Target Kinase | IC50 (µM) | Notes |

| ERK5 | 0.82[1] | Primary target |

| p38α | >120[1] | Demonstrates high selectivity over this related MAPK |

Table 2: KINOMEscan™ Selectivity Profile of Erk5-IN-2 (Compound 46) at 10 µM

| Kinases with ≥90% Inhibition at 10 µM |

| DCAMKL3 |

| JAK1 |

| SLK |

| MAP3K15 |

| TYK2 |

| JAK2 |

| MST2 |

| DCAMKL1 |

Source: Data compiled from a KINOMEscan™ assay as reported in the literature.

Note: Erk5-IN-2 has been shown to have no significant binding activity against BRD4 at concentrations up to 20 µM.[1]

Experimental Protocols

Biochemical ERK5 Kinase Activity Assay

This protocol outlines the methodology used to determine the in vitro potency of Erk5-IN-2 against its primary target, ERK5.

Objective: To measure the half-maximal inhibitory concentration (IC50) of Erk5-IN-2 against ERK5.

Materials:

-

Recombinant human ERK5 enzyme

-

FAM-labeled EGFR-derived peptide substrate (LVEPLTPSGEAPNQ(K-5FAM)-COOH)

-

IMAP FP Progressive Binding System kit

-

Erk5-IN-2 (serially diluted)

-

Assay buffer

-

384-well plates

-

Plate reader capable of fluorescence polarization detection

Procedure:

-

Prepare a 10-point serial dilution of Erk5-IN-2.

-

In a 384-well plate, add the diluted Erk5-IN-2 to the assay wells.

-

Add the recombinant ERK5 enzyme to each well at a final concentration of 5-10 nM.

-

Initiate the kinase reaction by adding the FAM-labeled peptide substrate and ATP.

-

Incubate the plate for 2 hours at 37°C.

-

Stop the reaction and measure the fluorescence polarization using a plate reader.

-

The IC50 values are calculated from the resulting dose-response curves.[1]

Cellular Thermal Shift Assay (CETSA) - General Protocol

CETSA is a powerful technique to verify target engagement in a cellular context. The following is a general protocol adaptable for assessing the binding of Erk5-IN-2 to ERK5 in intact cells.

Objective: To demonstrate that Erk5-IN-2 binds to and stabilizes ERK5 in a cellular environment.

Materials:

-

Cultured cells expressing endogenous ERK5

-

Erk5-IN-2

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer

-

Equipment for heating cell lysates (e.g., PCR cycler)

-

SDS-PAGE and Western blotting reagents

-

Anti-ERK5 antibody

Procedure:

-

Treat cultured cells with either Erk5-IN-2 or a vehicle control for a specified time.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Divide the cell suspension into aliquots and heat them to a range of different temperatures for a defined period (e.g., 3 minutes).

-

Lyse the cells to release soluble proteins.

-

Separate the soluble fraction from the aggregated proteins by centrifugation.

-

Analyze the amount of soluble ERK5 in each sample by SDS-PAGE and Western blotting using an anti-ERK5 antibody.

-

Binding of Erk5-IN-2 to ERK5 is expected to increase the thermal stability of the protein, resulting in more soluble ERK5 at higher temperatures compared to the vehicle-treated control.

Visualizing the ERK5 Signaling Pathway and Experimental Workflow

The ERK5 Signaling Cascade

The following diagram illustrates the canonical ERK5 signaling pathway, from upstream activators to downstream cellular responses.

Caption: The ERK5 signaling pathway is a three-tiered cascade initiated by various stimuli.

Experimental Workflow for Biochemical Kinase Assay

This diagram outlines the key steps in the in vitro biochemical assay used to determine the inhibitory activity of Erk5-IN-2.

Caption: Workflow for the biochemical determination of Erk5-IN-2 IC50.

References

Erk5-IN-2: A Selective Chemical Probe for Interrogating ERK5 Kinase Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family. Unlike other MAPKs, ERK5 possesses a unique, large C-terminal domain that confers transcriptional activation capabilities in addition to its N-terminal kinase domain. The ERK5 signaling pathway is implicated in a multitude of fundamental cellular processes, including proliferation, survival, differentiation, and angiogenesis. Dysregulation of this pathway has been linked to various pathologies, most notably cancer, making ERK5 a compelling target for therapeutic intervention.

The development of tool compounds to study ERK5 has been challenging. Early inhibitors, such as XMD8-92, were later found to possess potent off-target activity against the bromodomain-containing protein BRD4. This dual activity confounded the interpretation of experimental results, making it difficult to attribute observed phenotypes solely to the inhibition of ERK5 kinase activity. This underscored the critical need for a highly selective chemical probe to accurately dissect the biological functions of ERK5.

Erk5-IN-2 emerged as a potent, selective, and orally bioavailable inhibitor of ERK5, devoid of confounding BRD4 activity.[1][2][3] Its development provides the research community with a crucial tool to investigate the kinase-dependent roles of ERK5 in both normal physiology and disease. This guide offers a comprehensive overview of Erk5-IN-2, including its quantitative data, relevant experimental protocols, and the signaling context in which it operates.

Quantitative Data and Specificity

Erk5-IN-2 is a sub-micromolar inhibitor of ERK5. Its potency has been characterized in both biochemical and cellular assays. A critical feature of Erk5-IN-2 is its selectivity, particularly its lack of interaction with the BRD4 bromodomain, which distinguishes it from first-generation ERK5 inhibitors.[1][2][3]

| Parameter | Value | Assay Type | Notes |

| IC₅₀ vs. ERK5 | 0.82 µM | Biochemical Kinase Assay | Direct inhibition of ERK5 enzymatic activity.[1][2][3][4][5] |

| IC₅₀ vs. ERK5 MEF2D | 3 µM | Cellular Assay | Inhibition of ERK5-mediated phosphorylation of its downstream substrate MEF2D in cells.[1][2][3][4][5] |

| BRD4 Interaction | None | Not Applicable | Erk5-IN-2 does not interact with the BRD4 bromodomain, ensuring that observed effects are not due to this common off-target.[1][2][3] |

| In Vivo Activity | Active | Matrigel Plug Angiogenesis & Tumor Xenograft | Suppresses bFGF-driven angiogenesis and tumor growth in mouse models.[1][3] |

| Oral Bioavailability | 68% | Mouse Pharmacokinetics | Demonstrates good oral bioavailability, making it suitable for in vivo studies.[3] |

ERK5 Signaling Pathway and Point of Inhibition

The ERK5 pathway is a three-tiered kinase cascade, typically activated by growth factors and cellular stress.[6][7][8] Upstream kinases MEKK2 or MEKK3 phosphorylate and activate MEK5, which in turn dually phosphorylates a specific TEY (Threonine-Glutamic Acid-Tyrosine) motif in the activation loop of ERK5.[6][7][9] This activation unmasks ERK5's kinase activity and promotes its translocation to the nucleus, where it can phosphorylate various transcription factors, including members of the Myocyte Enhancer Factor-2 (MEF2) family, to regulate gene expression.[8][10] Erk5-IN-2 acts by directly inhibiting the ATP-binding site of the ERK5 kinase domain, thereby preventing the phosphorylation of its downstream substrates.

Caption: The ERK5 signaling cascade and the inhibitory action of Erk5-IN-2.

Experimental Protocols

Herein are detailed methodologies for key experiments to characterize the activity of Erk5-IN-2.

1. In Vitro Biochemical Kinase Assay

This assay directly measures the ability of Erk5-IN-2 to inhibit the enzymatic activity of recombinant ERK5.

-

Objective: To determine the IC₅₀ value of Erk5-IN-2 against ERK5 kinase.

-

Materials:

-

Recombinant active ERK5 enzyme.

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods.

-

Erk5-IN-2 serially diluted in DMSO.

-

ATP solution.

-

96-well plates.

-

Phosphocellulose paper and scintillation counter (for radioactive method) or specific antibodies for ELISA/LanthaScreen (for non-radioactive methods).

-

-

Methodology:

-

Prepare a reaction mixture containing kinase buffer, recombinant ERK5 enzyme, and the substrate (e.g., MBP) in each well of a 96-well plate.

-

Add serial dilutions of Erk5-IN-2 (or DMSO as a vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a solution containing both MgCl₂ and ATP (spiked with [γ-³²P]ATP for radioactive detection). The final ATP concentration should be close to its Km for ERK5.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper. Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

2. Cellular ERK5 Autophosphorylation Assay (Western Blot)

This assay assesses the ability of Erk5-IN-2 to inhibit ERK5 activation within a cellular context by observing its phosphorylation-induced mobility shift.[11][12][13]

-

Objective: To confirm target engagement of Erk5-IN-2 in cells by measuring the inhibition of ERK5 autophosphorylation.

-

Materials:

-

HeLa cells (or other suitable cell line expressing ERK5).[11][14]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Stimulant: Epidermal Growth Factor (EGF).

-

Erk5-IN-2.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE equipment, transfer apparatus.

-

Primary antibody against total ERK5.

-

Secondary HRP-conjugated antibody.

-

Chemiluminescence substrate.

-

-

Methodology:

-

Plate HeLa cells and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of Erk5-IN-2 (or DMSO control) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce ERK5 activation.

-

Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration (e.g., using a BCA assay).

-

Separate equal amounts of protein lysate by SDS-PAGE using a low-percentage acrylamide gel to better resolve the shifted band.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against total ERK5. Activated, phosphorylated ERK5 will appear as a slower-migrating band compared to the inactive, non-phosphorylated form.[11][15]

-

Incubate with a secondary HRP-conjugated antibody and visualize the bands using a chemiluminescence detection system.

-

A dose-dependent reduction in the intensity of the upper (shifted) band indicates inhibition of ERK5 activation.

-

3. In Vivo Matrigel Plug Angiogenesis Assay

This assay evaluates the anti-angiogenic effect of Erk5-IN-2 in a living organism.[3]

-

Objective: To assess the in vivo efficacy of Erk5-IN-2 on angiogenesis.

-

Materials:

-

Growth factor-reduced Matrigel.

-

Pro-angiogenic factor: basic Fibroblast Growth Factor (bFGF).

-

Heparin.

-

CD1 mice or similar strain.

-

Erk5-IN-2 formulated for oral administration (p.o.).

-

Hemoglobin assay kit (e.g., Drabkin's reagent).

-

-

Methodology:

-

Thaw Matrigel on ice and mix with heparin and bFGF. Keep the mixture on ice to prevent premature polymerization.

-

Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.

-

Administer Erk5-IN-2 (e.g., 100 mg/kg) or vehicle control to the mice daily via oral gavage for a predefined period (e.g., 7-10 days).[3]

-

At the end of the treatment period, euthanize the mice and excise the Matrigel plugs.

-

Quantify the extent of blood vessel formation within the plugs. This is typically done by measuring the hemoglobin content in the plug homogenate, which serves as an index of vascularization.

-

Homogenize the plugs in water, centrifuge, and measure the hemoglobin concentration in the supernatant using a hemoglobin assay kit.

-

A significant reduction in hemoglobin content in the plugs from the Erk5-IN-2-treated group compared to the vehicle group indicates an anti-angiogenic effect.[3]

-

Validation Workflow and Selectivity Logic

The validation of a chemical probe like Erk5-IN-2 follows a logical progression from in vitro characterization to in vivo functional studies. This workflow ensures that the compound's activity is well-understood at each stage before advancing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 8. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 11. pnas.org [pnas.org]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Canonical and Kinase Activity-Independent Mechanisms for Extracellular Signal-Regulated Kinase 5 (ERK5) Nuclear Translocation Require Dissociation of Hsp90 from the ERK5-Cdc37 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Structural Basis of ERK5 Inhibition by the Benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one Scaffold: A Technical Guide to Erk5-IN-2 Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural biology of the interaction between Extracellular signal-regulated kinase 5 (ERK5) and a potent class of inhibitors based on the benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one scaffold, with a specific focus on elucidating the binding mechanism of Erk5-IN-2. While a co-crystal structure of Erk5-IN-2 is not publicly available, this guide leverages the crystal structure of the closely related and potent inhibitor, Erk5-IN-1 (PDB ID: 4B99), to provide a detailed and insightful analysis of the key molecular interactions driving inhibitor binding and selectivity.

Introduction to the ERK5 Signaling Pathway

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] This pathway is activated by a variety of extracellular stimuli, including growth factors and stress signals, and plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.[4] The canonical ERK5 signaling pathway is a three-tiered cascade initiated by the activation of MAP3Ks (MEKK2/3), which in turn phosphorylate and activate the MAP2K, MEK5. MEK5 then specifically phosphorylates the TEY (Threonine-Glutamate-Tyrosine) motif in the activation loop of ERK5, leading to its activation.[1][5] Once activated, ERK5 can translocate to the nucleus to phosphorylate various transcription factors, thereby modulating gene expression.[4][5]

Given its significant role in cellular signaling, aberrant ERK5 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4] The development of potent and selective ERK5 inhibitors is a key focus of ongoing drug discovery efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] Structural determinants for ERK5 (MAPK7) and leucine rich repeat kinase 2 activities of benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural determinants for ERK5 (MAPK7) and leucine rich repeat kinase 2 activities of benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Erk5-IN-2 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of Erk5-IN-2 against Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7. Additionally, it includes a summary of the inhibitor's potency and a diagram of the associated signaling pathway.

Introduction

Extracellular signal-regulated kinase 5 (ERK5) is a key member of the mitogen-activated protein kinase (MAPK) family, playing a crucial role in cellular processes such as proliferation, differentiation, and survival.[1] The ERK5 signaling cascade involves upstream activation by MEK5, which in turn is activated by kinases like MEKK2 and MEKK3.[2][3] Once activated, ERK5 translocates to the nucleus and phosphorylates various transcription factors, including members of the Myocyte Enhancer Factor-2 (MEF2) family, to regulate gene expression.[4][5][6] Dysregulation of the ERK5 pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][7]

Erk5-IN-2 is a selective, sub-micromolar inhibitor of ERK5.[8] These application notes provide a comprehensive in vitro assay protocol to determine the potency and selectivity of Erk5-IN-2 and similar compounds.

Quantitative Data Summary

The inhibitory activity of Erk5-IN-2 has been quantified in cell-free assays, with the following reported IC50 values.

| Target | IC50 (µM) | Assay Type |

| ERK5 | 0.82 | Cell-free |

| ERK5 MEF2D | 3 | Cell-free |

| [Source: Selleck Chemicals][8] |

Signaling Pathway and Inhibition

The diagram below illustrates the canonical ERK5 signaling pathway and the point of inhibition by Erk5-IN-2. Growth factors or stress stimuli activate a cascade leading to the phosphorylation and activation of ERK5 by MEK5. Activated ERK5 then translocates to the nucleus to phosphorylate downstream targets like MEF2, promoting gene transcription. Erk5-IN-2 acts by directly inhibiting the kinase activity of ERK5, thereby blocking these downstream events.[1]

Caption: ERK5 signaling cascade and point of inhibition.

Experimental Protocols

In Vitro Radiometric ERK5 Kinase Assay

This protocol is designed to measure the direct inhibition of ERK5 kinase activity by Erk5-IN-2. It is based on the principles of radiometric kinase assays that quantify the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[9][10]

Materials and Reagents:

-

Enzyme: Recombinant active human ERK5 (MAPK7)

-

Substrate: Myelin Basic Protein (MBP)

-

Inhibitor: Erk5-IN-2

-

Radioisotope: [γ-³³P]ATP

-

Buffer: Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35)

-

Other Reagents: DTT, unlabeled ATP, 3% Phosphoric Acid, P81 phosphocellulose paper, Scintillation fluid.

-

Equipment: 96-well plates, liquid handling systems, filter plates, scintillation counter.

Experimental Workflow Diagram:

Caption: Workflow for the in vitro radiometric ERK5 kinase assay.

Detailed Protocol:

-

Prepare Inhibitor Dilutions: Create a serial dilution of Erk5-IN-2 in DMSO. A typical starting concentration for the highest dose would be 100 µM. Also, prepare a DMSO-only control.

-

Plate Inhibitor: Dispense a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO into the wells of a 96-well plate.

-

Prepare Enzyme/Substrate Mix: Prepare a master mix containing the Kinase Assay Buffer, DTT, recombinant active ERK5, and the substrate (MBP). The final concentration of MBP is typically around 20 µM.[9]

-

Add Enzyme/Substrate to Plate: Add the enzyme/substrate mixture to each well containing the inhibitor.

-

Pre-incubation: Gently mix and pre-incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Kinase Reaction: Prepare an ATP master mix containing unlabeled ATP and [γ-³³P]ATP in Kinase Assay Buffer. A typical final ATP concentration is 10 µM.[9] Add this mix to all wells to start the reaction.

-

Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60-120 minutes). This time should be optimized to ensure the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by adding 3% phosphoric acid to each well. This will precipitate the substrate onto which the radioactive phosphate has been incorporated.

-

Capture Substrate: Transfer the contents of each well to a phosphocellulose filter plate. The phosphorylated MBP will bind to the filter paper.

-

Wash: Wash the filter plate several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry and Scintillation: Dry the plate completely. Add scintillation fluid to each well.

-

Data Acquisition: Measure the radioactivity in each well using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Erk5-IN-2 relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

The provided protocol offers a robust method for evaluating the in vitro potency of Erk5-IN-2 and other potential ERK5 inhibitors. This assay is a critical tool for researchers in academic and industrial settings engaged in kinase inhibitor discovery and development. Careful optimization of enzyme, substrate, and ATP concentrations may be necessary to adapt the protocol for specific laboratory conditions.

References

- 1. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 4. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MEK5 and ERK5 are mediators of the pro-myogenic actions of IGF-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. selleckchem.com [selleckchem.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Erk5-IN-2 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erk5-IN-2 is a potent and selective, orally active inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7. With an IC50 of 0.82 µM for ERK5 and 3 µM for the ERK5-MEF2D interaction, it serves as a valuable tool for investigating the physiological and pathological roles of the ERK5 signaling pathway.[1][2][3][4][5] The ERK5 pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and angiogenesis.[6][7][8] Dysregulation of this pathway has been implicated in various diseases, particularly cancer.[7][9]

These application notes provide detailed protocols for utilizing Erk5-IN-2 in common cell-based assays to probe the ERK5 signaling cascade. The included methodologies cover the assessment of direct ERK5 inhibition, as well as downstream functional consequences. Adherence to these guidelines will facilitate robust and reproducible experimental outcomes.

Data Presentation

Erk5-IN-2 Inhibitor Profile

| Parameter | Value | Reference |

| Target | Extracellular signal-regulated kinase 5 (ERK5) | [1][2][5] |

| IC50 (ERK5, cell-free) | 0.82 µM | [1][2][5] |

| IC50 (ERK5 MEF2D, cell-free) | 3 µM | [1][2][5] |

| Formulation | C17H11BrFN3O2 | [1] |

| Molecular Weight | 388.19 g/mol | [1] |

| Solubility | Soluble in DMSO | [4] |

Recommended Cell Lines

| Cell Line | Tissue of Origin | Rationale for Use |

| HeLa | Human Cervical Cancer | Commonly used to study ERK5 activation in response to growth factors and cell cycle progression.[10] |

| HUVEC | Human Umbilical Vein Endothelial Cells | Primary cells that show a dynamic response to various activators of the ERK pathway and are relevant for angiogenesis studies.[10] |

| MM.1S | Human Multiple Myeloma | Express ERK5, which can be activated by IL-6, a relevant growth factor in this cancer type.[10] |

| Breast Cancer Cell Lines (e.g., MDA-MB-231) | Human Breast Cancer | ERK5 plays a role in proliferation, survival, and invasion in breast cancer models.[9] |

Experimental Protocols

Western Blot Assay for ERK5 Phosphorylation

This protocol details the detection of ERK5 activation by monitoring its phosphorylation status, which results in a characteristic mobility shift on SDS-PAGE.

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Erk5-IN-2 (solubilized in DMSO)

-

ERK5 activator (e.g., Epidermal Growth Factor (EGF), Phorbol 12-myristate 13-acetate (PMA), or sorbitol for stress induction)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-ERK5, anti-phospho-ERK5 (Thr218/Tyr220)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal ERK5 activity.

-

Inhibitor Treatment: Prepare serial dilutions of Erk5-IN-2 in serum-free medium. A suggested starting concentration range is 0.1 µM to 10 µM. Add the diluted inhibitor or DMSO (vehicle control) to the cells and incubate for 1-4 hours at 37°C.

-

Stimulation: Add the ERK5 activator (e.g., 100 ng/mL EGF for 15-30 minutes) to the wells. Include a non-stimulated control.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-ERK5 or anti-phospho-ERK5 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities for phosphorylated ERK5 and total ERK5. The ratio of phospho-ERK5 to total ERK5 is used to determine the extent of inhibition.

MEF2-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of Myocyte Enhancer Factor 2 (MEF2), a direct downstream target of ERK5.

Materials:

-

HEK293T cells (or other easily transfectable cell line)

-

Complete growth medium

-

MEF2-responsive luciferase reporter plasmid (e.g., pGL4.32[luc2P/NFAT-RE/Hygro] which contains MEF2 binding sites)

-

A constitutively active MEK5 (MEK5-DD) expression plasmid (to ensure robust ERK5 activation)

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Erk5-IN-2 (solubilized in DMSO)

-

Luciferase Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate the day before transfection.

-

Transfection: Co-transfect the cells with the MEF2-luciferase reporter, the MEK5-DD expression plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh complete medium containing serial dilutions of Erk5-IN-2 or DMSO. A suggested starting concentration range is 0.1 µM to 10 µM.

-

Incubation: Incubate the cells for an additional 24 hours at 37°C.

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibition of MEF2 transcriptional activity is calculated relative to the DMSO-treated control.

Flow Cytometry Assay for E-selectin Upregulation in HUVECs

This protocol assesses the functional consequence of ERK5 inhibition on the inflammatory response of endothelial cells by measuring the surface expression of E-selectin.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Erk5-IN-2 (solubilized in DMSO)

-

Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)

-

Cell dissociation buffer (non-enzymatic)

-

FACS buffer (PBS with 1% BSA)

-

FITC- or PE-conjugated anti-human E-selectin antibody

-

Isotype control antibody

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed HUVECs in 12-well plates and grow to confluence.

-

Inhibitor Treatment: Pre-treat the confluent HUVEC monolayers with various concentrations of Erk5-IN-2 (e.g., 0.1 µM to 10 µM) or DMSO in EGM for 1-4 hours.

-

Stimulation: Add TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the wells and incubate for 4-6 hours to induce E-selectin expression.

-

Cell Harvesting:

-

Wash the cells with PBS.

-

Add a non-enzymatic cell dissociation buffer and incubate until the cells detach.

-

Transfer the cells to FACS tubes.

-

-

Antibody Staining:

-

Centrifuge the cells and resuspend the pellet in cold FACS buffer.

-

Add the fluorescently labeled anti-E-selectin antibody or the isotype control antibody.

-

Incubate on ice for 30-45 minutes in the dark.

-

-

Flow Cytometry:

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in an appropriate volume of FACS buffer for analysis.

-

Acquire data on a flow cytometer.

-

Data Analysis: Analyze the median fluorescence intensity (MFI) of E-selectin staining. The percentage of inhibition is calculated by comparing the MFI of Erk5-IN-2 treated samples to the DMSO-treated, stimulated control.

Mandatory Visualizations

Caption: The ERK5 signaling cascade and the inhibitory action of Erk5-IN-2.

References

- 1. Flow cytometry based monocyte adhesion assay for quantification of endothelial activation in vitro [protocols.io]

- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ERK5 is targeted to myocyte enhancer factor 2A (MEF2A) through a MAPK docking motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Phosphorylation of ERK5 on Thr732 Is Associated with ERK5 Nuclear Localization and ERK5-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ERK5 Cooperates With MEF2C to Regulate Nr4a1 Transcription in MA-10 and MLTC-1 Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with Erk5-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Erk5-IN-2 , a selective and orally active inhibitor of Extracellular signal-regulated kinase 5 (ERK5), in preclinical in vivo research. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for conducting animal studies to evaluate the therapeutic potential of Erk5-IN-2, particularly in oncology.

Introduction to Erk5-IN-2

Erk5-IN-2 is a sub-micromolar, selective inhibitor of ERK5 kinase with an IC50 of 0.82 µM for ERK5 and 3 µM for the ERK5 MEF2D assay.[1][2][3] ERK5, also known as Big Mitogen-activated Kinase 1 (BMK1), is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4] This pathway is distinct from the well-studied ERK1/2 pathway and is activated by a range of stimuli including growth factors and cellular stress.[4] The MEK5-ERK5 signaling axis plays a crucial role in various cellular processes such as proliferation, survival, differentiation, and angiogenesis.[5][6] Dysregulation of the ERK5 pathway has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[5][6][7][8][9][10] Erk5-IN-2 offers a valuable tool for investigating the in vivo consequences of ERK5 inhibition.

Mechanism of Action

Erk5-IN-2 functions as an ATP-competitive inhibitor of the ERK5 kinase domain. By binding to the ATP pocket, it prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals that promote cell growth, survival, and angiogenesis.[7] Unlike some other kinase inhibitors, Erk5-IN-2 does not interact with the BRD4 bromodomain, indicating a degree of selectivity.[2]

The MEK5/ERK5 Signaling Pathway

The canonical MEK5/ERK5 signaling pathway is initiated by upstream stimuli such as growth factors or stress, which activate MAP3Ks (e.g., MEKK2/3). These kinases then phosphorylate and activate MEK5, the sole known upstream kinase for ERK5. Activated MEK5, in turn, dually phosphorylates ERK5 on a TEY (Threonine-Glutamate-Tyrosine) motif within its activation loop. This phosphorylation event activates the kinase function of ERK5, which can then phosphorylate a variety of downstream targets, including transcription factors like the Myocyte Enhancer Factor 2 (MEF2) family, leading to changes in gene expression that drive cellular responses.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of Erk5-IN-2 based on available data.

Table 1: In Vitro Activity of Erk5-IN-2

| Parameter | Value | Reference |

| Target | ERK5 | [1][2][3] |

| IC50 (ERK5) | 0.82 µM | [1][2][3] |

| IC50 (ERK5 MEF2D assay) | 3 µM | [1][2][3] |

| BRD4 Bromodomain Interaction | No | [2] |

Table 2: In Vivo Pharmacokinetics of Erk5-IN-2 in Mice

| Parameter | Value | Administration | Reference |

| Dose | 10 mg/kg | i.v. or p.o. | [2] |

| Terminal Plasma Half-life | 38 minutes | Not specified | [2] |

| Plasma Clearance | 27 mL/min/kg | Not specified | [2] |

| Oral Bioavailability | 68% | p.o. | [2] |

Table 3: In Vivo Efficacy Studies of Erk5-IN-2

| Animal Model | Dosage and Administration | Study Duration | Key Findings | Reference |

| CD1 Mice | 100 mg/kg, p.o. | 7 days | Anti-angiogenic effect, low concentrations of hemoglobin. | [2] |

| CD1 Nude (nu/nu) Mice | 100 mg/kg, p.o. | 10 days | Suppression of tumor xenograft growth. | [2] |

Detailed Experimental Protocols

Protocol 1: General Preparation and Formulation of Erk5-IN-2 for In Vivo Administration

Objective: To prepare a stable and homogenous formulation of Erk5-IN-2 suitable for oral gavage in mice.

Materials:

-

Erk5-IN-2 powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

PEG300 (Polyethylene glycol 300), sterile

-

Tween 80, sterile

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the Required Amount: Determine the total volume of formulation needed based on the number of animals, their average weight, the dosage (e.g., 100 mg/kg), and the dosing volume (e.g., 10 µL/g or 200 µL for a 20g mouse).

-

Prepare the Vehicle: A common vehicle for oral administration of hydrophobic compounds is a co-solvent system. An example formulation is:

-

5% DMSO

-

30% PEG300

-

5% Tween 80

-

60% Saline or PBS

-

-

Dissolve Erk5-IN-2: a. Weigh the required amount of Erk5-IN-2 powder and place it in a sterile tube. b. Add the calculated volume of DMSO to dissolve the compound completely. Vortex thoroughly. Gentle warming or sonication may be used to aid dissolution.

-

Prepare the Final Formulation: a. In a separate sterile tube, add the calculated volume of PEG300. b. Add the Erk5-IN-2/DMSO solution to the PEG300 and vortex until the solution is clear. c. Add the Tween 80 and vortex again until fully mixed. d. Finally, add the saline or PBS to the mixture and vortex thoroughly to create a homogenous suspension or solution.

-

Storage: Prepare the formulation fresh daily. If short-term storage is necessary, protect from light and store at 4°C. Before administration, bring the formulation to room temperature and vortex to ensure homogeneity.

Protocol 2: Evaluation of Anti-Tumor Efficacy in a Xenograft Model

Objective: To assess the ability of Erk5-IN-2 to inhibit the growth of human tumor xenografts in immunodeficient mice.

Animal Model: CD1 nude (nu/nu) mice, female, 6-8 weeks old.

Tumor Cell Line: A human cancer cell line known to have an active ERK5 pathway or dependence on it for growth.

Materials:

-

Prepared Erk5-IN-2 formulation (from Protocol 1)

-